molecular formula C10H17NO3 B1487881 1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid CAS No. 1340026-76-7

1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid

Cat. No. B1487881
M. Wt: 199.25 g/mol
InChI Key: FPYDGKSGSMKZBK-UHFFFAOYSA-N
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Description

“1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid” is a derivative of azetidine . Azetidines are four-membered nitrogen-containing heterocycles used in organic synthesis and medicinal chemistry . They are valuable compounds in pharmaceutical and agrochemical research .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the use of [2+2] cycloaddition reactions . Another method involves the use of metalated azetidines . The substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Synthesis and Chemical Properties

1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid, while not directly highlighted in the available literature, is closely related to azetidine-2-carboxylic acid derivatives which have been synthesized and studied for their chemical properties and potential applications. Research on azetidine-2-carboxylic acid and its derivatives has shown the versatility of these compounds in synthetic organic chemistry, including their use as proline analogs and intermediates in the synthesis of various heterocyclic compounds. Azetidine derivatives have been employed as building blocks in medicinal chemistry for the development of novel pharmaceuticals due to their unique structural properties (Kimpe, Boeykens, & Tourwé, 1998), (Mangelinckx, Boeykens, Vliegen, Van Der Eycken, & Kimpe, 2005).

Biological Activity and Applications

The biological activities of azetidine derivatives have been explored in various contexts, including their potential as amino acid mimics and their incorporation into peptides and proteins. This research is crucial for understanding the role of such compounds in biological systems and their potential therapeutic applications. The synthesis of enantiopure azetidine-2-carboxylic acids, for instance, has been designed to study the influence of conformation on peptide activity, highlighting the compound's relevance in probing biological mechanisms and drug design (Sajjadi & Lubell, 2008).

Role in Agriculture and Environmental Studies

While the specific compound 1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid is not mentioned, related research on azetidine-2-carboxylic acid has addressed its presence in agricultural products and its potential effects on the environment and food chain. This research underscores the importance of understanding the environmental impact and safety of chemical compounds used in agriculture (Rubenstein et al., 2009).

Advanced Materials and Catalysis

Azetidine derivatives have also been investigated for their applications in materials science and as ligands in catalysis, showcasing the broad utility of these compounds beyond their biological significance. The research into transition metal complexes of azetidine-2-carboxylic acid, for example, highlights the potential of these molecules in developing new materials and catalytic processes (White & Joesten, 1976).

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . Future directions could include the development of new synthesis methods, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

IUPAC Name

1-(3,3-dimethylbutanoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)4-8(12)11-5-7(6-11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYDGKSGSMKZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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